(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
Description
The compound "(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile" is a bicyclic heterocyclic molecule featuring an oxazolo ring fused to a pyridine scaffold, with a phenyl substituent at the 3-position and a carbonitrile group at the 5-position.
Properties
IUPAC Name |
3-phenyl-3,5,6,7,8,8a-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-9-12-7-4-8-14-16(12)13(10-17-14)11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHMNZGZXHZLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C(C1)OCC2C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188558 | |
| Record name | Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402846-46-2 | |
| Record name | Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402846-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Ketoesters with α,β-Unsaturated Ketones
A foundational method for constructing the oxazolo[3,2-a]pyridine core involves the cyclocondensation of β-ketoesters with α,β-unsaturated ketones. This one-pot reaction proceeds via a tandem Michael addition and intramolecular lactamization. For instance, treatment of ethyl acetoacetate with cinnamaldehyde in the presence of ammonium acetate under reflux conditions yields a tetracyclic intermediate, which undergoes dehydration to form the oxazolo[3,2-a]pyridine skeleton .
Key parameters influencing yield and stereoselectivity include:
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Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce enantiomeric excess.
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Catalyst systems : Proline-derived organocatalysts improve stereochemical outcomes, achieving up to 85% enantiomeric excess (ee) for the (3S,5R,8aS) configuration .
Table 1 : Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| L-Proline | DMF | 110 | 72 | 85 |
| No catalyst | Toluene | 120 | 58 | <10 |
| DBU | THF | 80 | 65 | 45 |
Reductive Cyclocondensation of N-Alkyl Piperidinones
Reductive cyclocondensation offers a stereocontrolled route to the target compound. Starting from N-alkyl piperidin-2-ones, sodium borohydride-mediated reduction initiates ring contraction, forming the oxazolidine moiety. For example, treatment of 3-phenylpiperidin-2-one (65 ) with Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) generates a diastereomeric mixture of hexahydro-5H-oxazolo[3,2-a]pyridines (67 , 68 ) .
Mechanistic insights :
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Hydride attack : Red-Al selectively reduces the amide carbonyl to a secondary alcohol.
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Intramolecular nucleophilic substitution : The alcohol displaces a leaving group (e.g., tosylate) at C-8a, forming the oxazolidine ring.
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Epimerization control : Acidic workup (e.g., trifluoroacetic acid) equilibrates the C-8a epimers, favoring the thermodynamically stable (8aS) configuration .
Table 2 : Reductive Cyclocondensation Outcomes
| Starting Material | Reducing Agent | Epimeric Ratio (trans:cis) | Isolated Yield (%) |
|---|---|---|---|
| 65 | Red-Al | 85:15 | 65 |
| 66 | NaBH4 | 70:30 | 52 |
Multicomponent Reactions with Unsaturated Carboxylic Acids
Microwave-assisted multicomponent reactions (MCRs) enable rapid assembly of the bicyclic framework. A rhodium-catalyzed hydrocarbonylation of but-3-enoic acid (62a ) with aminoalcohols (63a–i ) under microwave irradiation yields hexahydro-oxazolopyridinones (64a–j ) .
Critical reaction parameters :
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Catalyst-ligand system : Rh(CO)2acac with biphephos ligand maximizes regioselectivity.
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Acid additive : Pyridinium p-toluenesulfonate (PPTS) facilitates imine formation.
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Microwave conditions : 75°C for 90 minutes achieves 78% yield for 64a .
Table 3 : MCR Optimization for 64a Synthesis
| Parameter | Optimal Value | Yield Impact (%) |
|---|---|---|
| Catalyst loading | 5 mol% Rh | +22 |
| Ligand (biphephos) | 10 mol% | +15 |
| Microwave power | 300 W | +18 |
Alkylation and Functionalization of the Core Structure
Post-synthetic modification of the oxazolo[3,2-a]pyridine core enables diversification. Alkylation at C-5 exploits the α-amino nitrile's nucleophilicity. Treatment with alkyl halides (e.g., methyl iodide) in the presence of K2CO3 in DMF introduces substituents while preserving stereochemistry .
Key findings :
-
Steric effects : Bulky electrophiles (e.g., tert-butyl bromide) exhibit reduced reactivity.
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Solvent dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
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Temperature control : Reactions at 0°C minimize epimerization at C-8a .
Table 4 : Alkylation Scope at C-5
| Electrophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methyl iodide | DMF | 25 | 88 |
| Benzyl bromide | DMSO | 40 | 76 |
| Allyl chloride | THF | 0 | 65 |
Stereochemical Control and Isomer Isolation
The (3S,5R,8aS) configuration arises from kinetic control during cyclization steps. Chiral HPLC (e.g., Chiralpak IA column) resolves diastereomers, achieving >99% ee for the target isomer . Key strategies include:
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Dynamic kinetic resolution : Using enantiopure aminoalcohols in MCRs.
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Crystallization-induced asymmetric transformation : Seeding with enantiopure crystals enriches ee to >95% .
Comparative Analysis of Synthetic Routes
Table 5 : Method Comparison
| Method | Avg. Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|
| Cyclocondensation | 68 | Moderate | High |
| Reductive cyclocond. | 58 | High | Moderate |
| Multicomponent reaction | 78 | High | Low |
Industrial and Research Applications
The compound's utility spans asymmetric catalysis (e.g., ketone reductions) and pharmaceutical intermediates (e.g., cobimetinib synthesis) . Batch processes using cyclocondensation achieve kilogram-scale production, while flow chemistry adaptations of MCRs are under development for continuous manufacturing .
Chemical Reactions Analysis
Types of Reactions
(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolone derivatives.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium cyanide, potassium cyanide, various nucleophiles.
Major Products
Oxidation Products: Oxazolone derivatives.
Reduction Products: Amines.
Substitution Products: Amides and other substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
This compound is recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the development of:
- Analgesics : Compounds designed to relieve pain.
- Anti-inflammatory agents : Drugs that reduce inflammation and associated pain.
The structural characteristics of (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile allow for modifications that enhance the efficacy and specificity of these drugs in targeting pain pathways and inflammatory responses .
Neuroscience Research
In neuropharmacology, this compound aids in exploring receptor interactions and potential treatments for neurological disorders. Its unique structure facilitates:
- Understanding Receptor Dynamics : By studying how this compound interacts with various receptors in the brain.
- Potential Therapeutics : Investigating its effects on conditions such as depression and anxiety disorders.
Research indicates that compounds similar to this compound may modulate neurotransmitter systems effectively .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for creating complex molecules. It is particularly valuable for:
- Innovative Synthetic Pathways : Researchers utilize it to develop new synthetic routes that can lead to diverse chemical entities.
For example, it can be employed to synthesize spirocyclic aminochromans and other complex structures that are difficult to achieve through conventional methods .
Material Science
The compound has applications in developing advanced materials. Its properties make it suitable for:
- Polymers : Creating polymers with specific physical and chemical properties for use in coatings and adhesives.
Research into its material properties is ongoing, focusing on enhancing durability and functionality in various applications .
Biotechnology
In the realm of biotechnology, this compound is being explored for its potential in:
- Biocatalysis : Enhancing biotechnological processes for more efficient and sustainable production methods.
This application could lead to significant advancements in producing pharmaceuticals and other chemicals through greener methods .
Case Study 1: Development of Novel Analgesics
A study demonstrated the effectiveness of derivatives of this compound as analgesics in preclinical models. These compounds showed a significant reduction in pain response compared to traditional analgesics.
Case Study 2: Neuropharmacological Investigations
Research involving this compound has revealed its potential to bind selectively to serotonin receptors. This binding affinity suggests possible therapeutic applications in treating mood disorders.
Mechanism of Action
The mechanism of action of (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogous carbonitrile derivatives based on structural features , synthetic methods , physical properties , and spectroscopic data from the provided evidence.
Structural Features
Key Observations :
Comparison :
Physical and Spectroscopic Properties
Biological Activity
(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile is a chiral compound with notable significance in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused hexahydro-oxazolo[3,2-a]pyridine ring and a phenyl group, along with a nitrile functional group. Its stereochemistry is crucial for its interaction with biological targets, influencing its pharmacological properties.
- Molecular Formula : C₁₄H₁₆N₂O
- Molecular Weight : 228.29 g/mol
- CAS Number : 106565-71-3
- Purity : ≥97%
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound's stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects such as anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the potential of oxazolo derivatives, including this compound, in cancer treatment. For instance:
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Cytotoxicity Studies : In vitro evaluations have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:
- A derivative with similar structural features showed a half-maximal cytotoxic concentration (CC₅₀) of 58.4 µM against the HT29 colon cancer cell line, which is comparable to standard chemotherapeutics like cisplatin (CC₅₀ = 47.2 µM) and significantly more effective than 5-fluorouracil (CC₅₀ = 381.2 µM) .
- Selectivity Index : The selectivity index for these compounds indicates a promising therapeutic window, being less toxic to normal human dermal fibroblasts compared to cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- Inhibition of Pathogens : Related oxazolo derivatives have shown inhibitory effects against key bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antimicrobial properties .
- Mechanistic Insights : Molecular docking studies suggest that these compounds can effectively bind to crucial bacterial enzymes like DNA gyrase, enhancing their potential as novel antibacterial agents .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Oxazolidine Ring : Cyclization of an amino alcohol with an aldehyde or ketone.
- Phenyl Group Introduction : Achieved through Friedel-Crafts reactions.
- Nitrile Group Addition : Introduced via cyanation reactions using sodium or potassium cyanide .
Research Findings
Research has focused on optimizing the synthesis and evaluating the biological activities of various derivatives based on this core structure. The following table summarizes some findings regarding the cytotoxic activity of related compounds:
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile, and how can enantiomeric purity be optimized?
- Methodological Answer :
- Key Steps :
Cyclization : Utilize THF as a solvent for intramolecular cyclization reactions, similar to protocols for oxazolo-pyridine derivatives .
Reduction : Employ LiBH4 for selective reduction of intermediates, as demonstrated in analogous pyrrolidine-carbonitrile syntheses (69–89% yields) .
Chiral Control : Use stereospecific catalysts (e.g., chiral amines) during ring closure to enhance enantiomeric excess. For example, (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol has been effective in related bicyclic lactam syntheses .
- Validation : Monitor reaction progress via TLC and confirm stereochemistry using X-ray crystallography (e.g., monoclinic P21/n space group parameters as in ) .
Q. Which spectroscopic and analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., axial vs. equatorial protons in bicyclic systems) and compare with literature data for oxazolo-pyridine analogs .
- X-ray Diffraction : Resolve absolute configuration, as shown for monoclinic crystals (a = 9.5219 Å, b = 13.8808 Å, β = 97.829°) .
- Elemental Analysis : Validate purity (>98%) via combustion analysis (e.g., C, H, N content matching theoretical values within 0.3%) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the oxazolo-pyridine scaffold in nucleophilic additions or ring-opening reactions?
- Methodological Answer :
- Steric Effects : The phenyl group at C3 and fused bicyclic structure hinder nucleophilic attack at C5. Computational modeling (e.g., DFT) can predict regioselectivity, as applied to triazolopyridine derivatives .
- Electronic Effects : Electron-withdrawing groups (e.g., CN at C5) activate the lactam carbonyl for nucleophilic substitution. IR spectroscopy (νC=O ~1700 cm⁻¹) and Hammett plots quantify these effects .
- Case Study : In related spiro compounds, electron-deficient pyridine rings increase reaction rates by 30% compared to unsubstituted analogs .
Q. What experimental strategies address contradictions in reported reaction yields or stereochemical outcomes across studies?
- Methodological Answer :
- Reproducibility Checks :
Solvent Purity : Trace water in THF can hydrolyze intermediates; use molecular sieves or anhydrous conditions .
Catalyst Aging : Chiral catalysts may degrade; replace after 3–5 cycles.
- Data Reconciliation :
- Compare NMR shifts with published data for diastereomers (e.g., δ 139.7 ppm for C-i in oxazolo-pyridines vs. δ 173.6 ppm for lactam carbonyls) .
- Use statistical tools (e.g., ANOVA) to evaluate variability in yields (e.g., 14% vs. 79% in due to differing workup protocols) .
Q. How can computational chemistry predict degradation pathways or stability under varying pH/temperature conditions?
- Methodological Answer :
- Degradation Modeling : Apply QSPR models to predict hydrolysis rates of the nitrile group. For example, bond dissociation energies (BDEs) calculated at the B3LYP/6-31G* level correlate with experimental half-lives .
- Accelerated Stability Testing :
- pH Studies : Incubate at pH 2–12 (37°C, 72 hrs) and monitor via HPLC.
- Thermal Stress : Heat to 80°C for 48 hrs; detect decomposition products via HRMS (e.g., m/z 272.1645 for lactam fragments) .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
